
4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H8BrClN2O2S It is characterized by the presence of a bromine atom, a chloropyridine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 5-chloro-2-aminopyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with diverse functional groups.
Scientific Research Applications
4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chloropyridine: Shares structural similarities but lacks the benzenesulfonamide group.
4-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide: Contains a similar benzenesulfonamide group but differs in the pyridine moiety.
4-(5-bromo-3-chloropyridin-2-yl)morpholine: Similar pyridine structure but with a morpholine group instead of benzenesulfonamide.
Properties
Molecular Formula |
C11H8BrClN2O2S |
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Molecular Weight |
347.62 g/mol |
IUPAC Name |
4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-8-1-4-10(5-2-8)18(16,17)15-11-6-3-9(13)7-14-11/h1-7H,(H,14,15) |
InChI Key |
SQSCFUAPLWCHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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